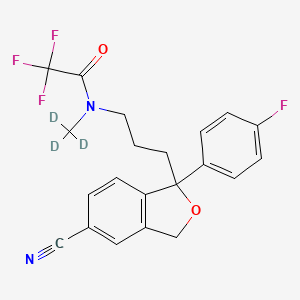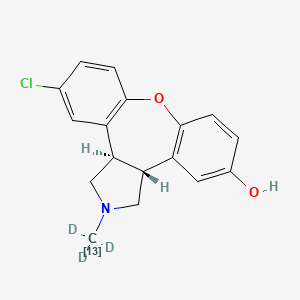
11-Hydroxyasenapine-13CD3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxyasenapine-13CD3 is a labeled analogue of 11-Hydroxyasenapine, which is a metabolite of asenapine. Asenapine is a serotonin (5HT2) and dopamine (D2) receptor antagonist used in the treatment of schizophrenia and bipolar disorder . The compound is primarily used for research purposes, particularly in the fields of pharmacology and neurochemistry.
Preparation Methods
The synthesis of 11-Hydroxyasenapine-13CD3 involves the incorporation of deuterium and carbon-13 isotopes into the molecular structure of 11-Hydroxyasenapine. The synthetic route typically starts with the precursor asenapine, which undergoes hydroxylation to form 11-Hydroxyasenapine. The isotopic labeling is achieved through specific chemical reactions that introduce the deuterium and carbon-13 atoms . Industrial production methods for this compound are not widely documented, as it is mainly produced for research purposes.
Chemical Reactions Analysis
11-Hydroxyasenapine-13CD3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Hydroxyasenapine-13CD3 is used extensively in scientific research, particularly in the following areas:
Pharmacology: To study the metabolism and pharmacokinetics of asenapine.
Neurochemistry: To investigate the interaction of asenapine with serotonin and dopamine receptors.
Medicinal Chemistry: To develop new therapeutic agents based on the structure of asenapine.
Analytical Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
Mechanism of Action
The mechanism of action of 11-Hydroxyasenapine-13CD3 is similar to that of asenapine. It acts as an antagonist at serotonin (5HT2) and dopamine (D2) receptors. By blocking these receptors, the compound modulates neurotransmitter activity in the brain, which is beneficial in treating psychiatric disorders like schizophrenia and bipolar disorder . The molecular targets include various serotonin and dopamine receptor subtypes, and the pathways involved are related to neurotransmitter signaling.
Comparison with Similar Compounds
11-Hydroxyasenapine-13CD3 can be compared with other similar compounds, such as:
11-Hydroxyasenapine: The non-labeled analogue, which has similar pharmacological properties but lacks the isotopic labels.
Asenapine: The parent compound, which is used clinically for treating psychiatric disorders.
Other serotonin and dopamine receptor antagonists: Compounds like risperidone and olanzapine, which also target similar receptors but have different chemical structures and pharmacokinetic profiles
This compound is unique due to its isotopic labeling, which makes it particularly useful in research applications involving detailed metabolic and pharmacokinetic studies.
Properties
Molecular Formula |
C17H16ClNO2 |
|---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
(2R,6R)-17-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-ol |
InChI |
InChI=1S/C17H16ClNO2/c1-19-8-14-12-6-10(18)2-4-16(12)21-17-5-3-11(20)7-13(17)15(14)9-19/h2-7,14-15,20H,8-9H2,1H3/t14-,15-/m0/s1/i1+1D3 |
InChI Key |
YEXNSFLUYFPHAT-LBPJCRQQSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


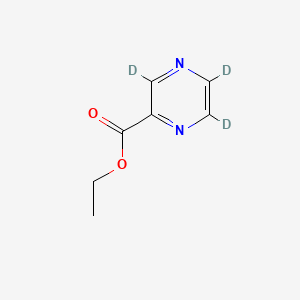
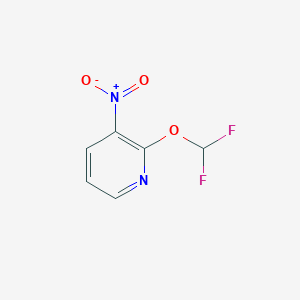
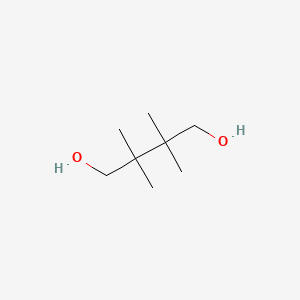
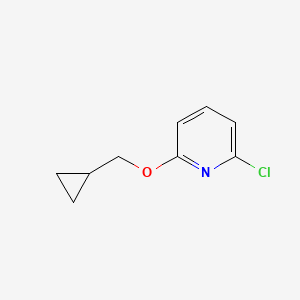

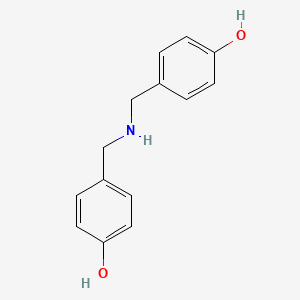

![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
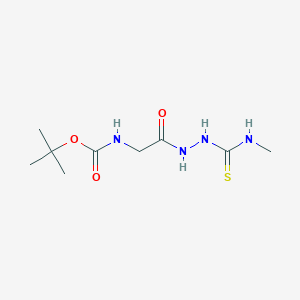
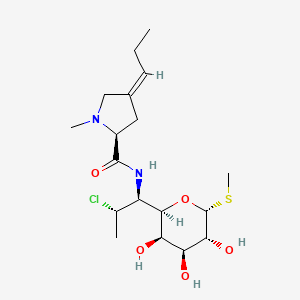
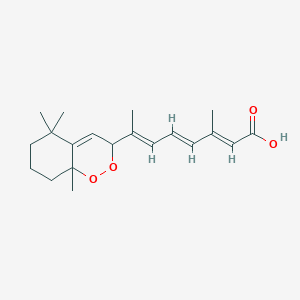
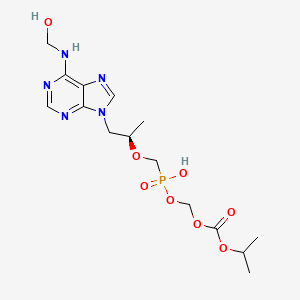
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
